1-(4-Fluorophenyl)piperidine-2,4-dione
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Overview
Description
1-(4-Fluorophenyl)piperidine-2,4-dione is a chemical compound with the molecular formula C11H10FNO2. It is known for its versatile applications in various fields, including pharmaceuticals and material science . The compound is characterized by the presence of a fluorophenyl group attached to a piperidinedione core, which imparts unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)piperidine-2,4-dione involves several steps. One common method includes the reaction of 4-fluoroaniline with succinic anhydride under controlled conditions to form the desired product . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Fluorophenyl)piperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Fluorophenyl)piperidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in material science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)piperidine-2,4-dione involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors and enzymes, modulating their activity. The compound may also interfere with specific biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
1-(4-Fluorophenyl)piperidine-2,4-dione can be compared with other similar compounds, such as:
2,4-Piperidinedione, 1-phenyl-: Lacks the fluorine atom, resulting in different chemical properties.
2,4-Piperidinedione, 1-(4-chlorophenyl)-: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and altered electronic effects, making it distinct from its analogs.
Properties
IUPAC Name |
1-(4-fluorophenyl)piperidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c12-8-1-3-9(4-2-8)13-6-5-10(14)7-11(13)15/h1-4H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYONKYTNFWZPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CC1=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952489-53-1 |
Source
|
Record name | 1-(4-fluorophenyl)piperidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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